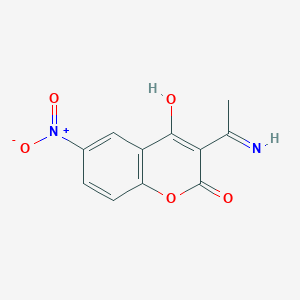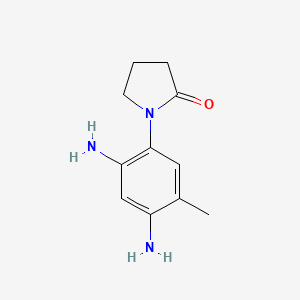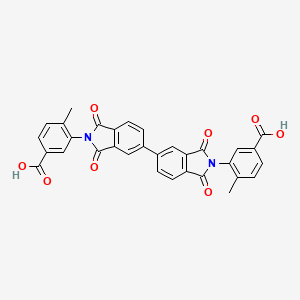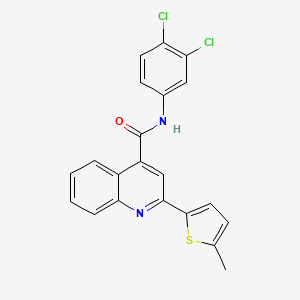
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one, also known as C2, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of chromen-2-ones and has been synthesized by several methods. C2 has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.
Mecanismo De Acción
The mechanism of action of 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been shown to modulate the expression of various genes involved in inflammation, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been shown to modulate the expression of various genes involved in inflammation, suggesting that it may act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one in lab experiments is its unique properties. This compound has been shown to have potent anti-cancer and anti-inflammatory properties, making it a potential candidate for future research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one. One potential direction is to further investigate the mechanism of action of this compound, which may lead to the development of more potent anti-cancer and anti-inflammatory agents. Another direction is to investigate the potential of this compound as a drug delivery system, as it has been shown to have good biocompatibility and low toxicity. Additionally, studies could be conducted to investigate the potential of this compound as a diagnostic tool for cancer and other diseases.
Métodos De Síntesis
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one can be synthesized by several methods, including the reaction of 4-hydroxy-6-nitro-2H-chromen-2-one with ethyl isocyanoacetate in the presence of a base. Another method involves the reaction of 4-hydroxy-6-nitro-2H-chromen-2-one with ethyl isocyanate in the presence of a base. Both methods result in the formation of this compound with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one has been extensively studied in various scientific fields. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-ethanimidoyl-4-hydroxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-5(12)9-10(14)7-4-6(13(16)17)2-3-8(7)18-11(9)15/h2-4,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYSTCRNULHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)

![2-(4-methyl-1-piperidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6015294.png)
![N-{3-[bis(2-hydroxyethyl)amino]propyl}-5-nitro-1-naphthalenesulfonamide](/img/structure/B6015301.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6015308.png)
![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)

![8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline](/img/structure/B6015322.png)

![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B6015337.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6015351.png)